Physicochemical Differentiation: Meta- vs. Ortho-Methoxy Substitution Alters Solubility and Lipophilicity
The positional isomerism of 3-(3-Methoxyphenoxy)propane-1,2-diol (meta-methoxy) results in distinct physicochemical properties compared to its commercially dominant ortho-isomer, Guaifenesin. Predicted values indicate the meta-isomer is approximately 2.6-fold less water-soluble and exhibits significantly lower lipophilicity [1][2]. These differences are critical for solubility-driven applications and chromatographic method development.
| Evidence Dimension | Predicted Water Solubility and logP |
|---|---|
| Target Compound Data | Water Solubility: 13.7 g/L; logP: 0.34 (ChemAxon) |
| Comparator Or Baseline | Guaifenesin (ortho-isomer, CAS 93-14-1): Water Solubility: 35.3 g/L; logP: 0.77 (ChemAxon) |
| Quantified Difference | Water solubility reduced by 61% (21.6 g/L absolute reduction); logP reduced by 0.43 units |
| Conditions | In silico prediction models (ChemAxon/ALOGPS) |
Why This Matters
Researchers requiring specific solubility thresholds or lipophilicity windows for formulation or analytical method development must source the correct isomer, as the meta- and ortho- forms are not interchangeable in solution-based assays.
- [1] PhytoBank. Guaithylline, USAN (PHY0014023). Predicted Properties: Water Solubility 13.7 g/L (ALOGPS); logP 0.34 (ChemAxon). View Source
- [2] PubChem. Guaifenesin (CID 3516). Predicted Properties: Water Solubility 35.3 g/L; logP 0.77. View Source
